2-Bromodecanoic acid
CAS No.: 2623-95-2
Cat. No.: VC0525417
Molecular Formula: C10H19BrO2
Molecular Weight: 251.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2623-95-2 |
|---|---|
| Molecular Formula | C10H19BrO2 |
| Molecular Weight | 251.16 g/mol |
| IUPAC Name | 2-bromodecanoic acid |
| Standard InChI | InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
| Standard InChI Key | KNLOTZNPRIFUAR-VIFPVBQESA-N |
| SMILES | CCCCCCCCC(C(=O)O)Br |
| Canonical SMILES | CCCCCCCCC(C(=O)O)Br |
| Appearance | Solid powder |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
2-Bromodecanoic acid () consists of a 10-carbon alkyl chain with a bromine substituent at the α-position relative to the carboxylic acid group. Its molecular weight is 251.16 g/mol, and the compound typically appears as a white crystalline solid .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 2°C | |
| Boiling Point | 116–118°C (0.05 mmHg) | |
| Density (20°C) | 1.21 g/mL | |
| Refractive Index () | 1.471 | |
| pKa | 2.98 ± 0.21 | |
| Solubility | Soluble in methanol, ether, acetone |
The bromine atom induces electron-withdrawing effects, lowering the pKa compared to non-halogenated decanoic acid (pKa ≈ 4.9) . Infrared (IR) spectroscopy confirms dimerization in non-polar solvents, with a dimerization constant of in tert-butylbenzene .
Synthesis and Industrial Production
Primary Synthesis Routes
2-Bromodecanoic acid is synthesized via bromination of decanoic acid derivatives. A common method involves the Hell–Volhard–Zelinskii reaction, where decanoic acid reacts with bromine in the presence of phosphorus tribromide :
Yields exceed 70% under optimized conditions . Alternative pathways include oxidation of 2-bromodecanol using chromium trioxide or enzymatic bromination .
Industrial-Scale Purification
Post-synthesis, crystallization from petroleum ether or methanol yields ≥96% purity . Large-scale production employs fractional distillation under reduced pressure (0.05–2 mmHg) to isolate the product .
Applications in Microbiology and Medicine
Inhibition of Bacterial Biofilms
2-Bromodecanoic acid disrupts quorum sensing in Pseudomonas aeruginosa, suppressing rhamnolipid and polyhydroxyalkanoate (PHA) synthesis . At 2 mM, it achieves ≥90% inhibition of biofilm formation, outperforming longer-chain analogs (e.g., 2-bromododecanoic acid) . This activity is attributed to competitive inhibition of RhlA and PhaG enzymes, which share 57% sequence homology .
Table 2: Antimicrobial Efficacy Against P. aeruginosa
| Compound | Biofilm Inhibition (%) | IC (mM) |
|---|---|---|
| 2-Bromodecanoic acid | 90–95 | 0.8 |
| 2-Bromooctanoic acid | 70–75 | 1.5 |
| 2-Bromohexanoic acid | 60–65 | 2.2 |
Role in Solvent Extraction Systems
Synergistic Metal Ion Extraction
In combination with nitrogen-donor ligands (e.g., BODO), 2-bromodecanoic acid enhances extraction of trivalent actinides (Am) over lanthanides (Eu) . At 1 M nitrate concentration, separation factors () reach 12–40, critical for nuclear waste management . The mechanism involves formation of mixed-ligand complexes:
where HA denotes 2-bromodecanoic acid .
Table 3: Distribution Ratios in Solvent Extraction
| System | ||
|---|---|---|
| HA + BODO in TBB | 0.03–12 | 0.003–0.8 |
| HA alone | 0.001–0.1 | 0.0001–0.01 |
Recent Advances and Future Directions
Recent studies explore its utility in:
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Surfactant Design: Carboxylic amphoteric surfactants derived from 2-bromodecanoic acid exhibit low critical micelle concentrations (CMCs) for enhanced oil recovery .
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Drug Delivery: Liposomal formulations incorporating brominated fatty acids improve tumor targeting .
Future research should optimize synthetic routes for greener chemistry and explore structure-activity relationships in antimicrobial applications.
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